![molecular formula C12H8O6 B11864445 8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione CAS No. 73232-16-3](/img/structure/B11864445.png)
8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is a complex organic compound belonging to the class of dioxolo isochromenes. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isochromene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione typically begins with the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid. This reaction is followed by the use of oxalyl chloride to form the intermediate 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The final step involves an aldol condensation with aromatic aldehydes to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has shown potential cytotoxic activity against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione involves its interaction with molecular targets in biological systems. It has been observed to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cellular pathways that regulate cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-Acetyl-5-ethyl(1,3)dioxolo(4,5-g)quinolin-8(5H)-one
- 6,7-dihydro[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 5-isopropyl-6-(methylthio)-8-phenyl-1,3-dioxolo(4,5-g)quinazolin-5-ium iodide
Uniqueness
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential cytotoxic activity make it a compound of significant interest in scientific research.
Properties
CAS No. |
73232-16-3 |
|---|---|
Molecular Formula |
C12H8O6 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
8-acetyl-8H-[1,3]dioxolo[4,5-g]isochromene-5,7-dione |
InChI |
InChI=1S/C12H8O6/c1-5(13)10-6-2-8-9(17-4-16-8)3-7(6)11(14)18-12(10)15/h2-3,10H,4H2,1H3 |
InChI Key |
XXYJJOBEDVKTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2=CC3=C(C=C2C(=O)OC1=O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


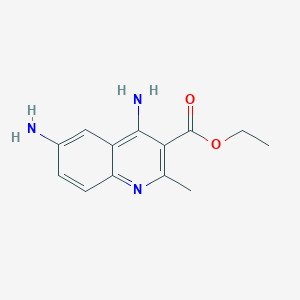
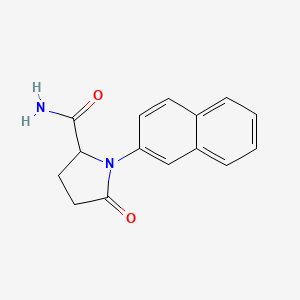

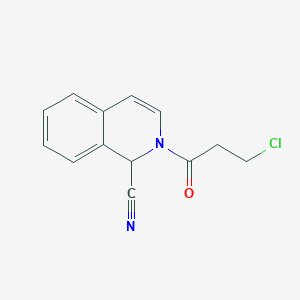

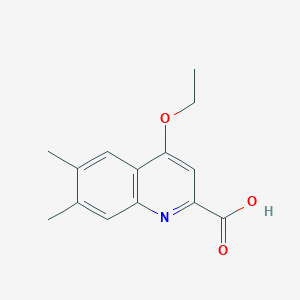
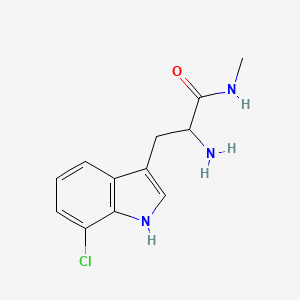

![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)

![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
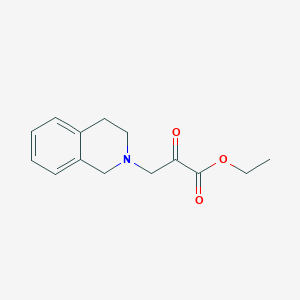

![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
